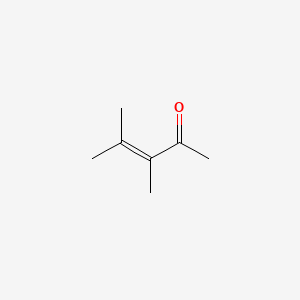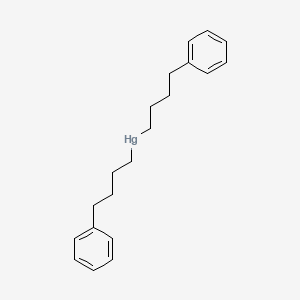
Bis(4-phenylbutyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-phenylbutyl)mercury is an organomercury compound characterized by the presence of two 4-phenylbutyl groups attached to a central mercury atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-phenylbutyl)mercury typically involves the reaction of mercury(II) acetate with 4-phenylbutyl bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound and its limited commercial applications. the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
Bis(4-phenylbutyl)mercury undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding organic by-products.
Reduction: Reduction reactions can convert this compound to elemental mercury and 4-phenylbutyl derivatives.
Substitution: The mercury atom can be substituted with other metal atoms or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium amalgam or Grignard reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include mercury(II) oxide, elemental mercury, and various 4-phenylbutyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(4-phenylbutyl)mercury has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studied for its potential effects on biological systems, particularly in understanding mercury toxicity.
Medicine: Investigated for its potential use in developing mercury-based pharmaceuticals.
Industry: Utilized in the development of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Bis(4-phenylbutyl)mercury involves its interaction with cellular components, leading to the disruption of cellular processes. The compound can bind to thiol groups in proteins, affecting their function and leading to oxidative stress. This interaction can result in the generation of reactive oxygen species (ROS), which further contribute to cellular damage .
Comparison with Similar Compounds
Similar Compounds
Methylmercury: Another organomercury compound known for its neurotoxicity.
Ethylmercury: Similar to methylmercury but with different pharmacokinetics and toxicity profiles.
Phenylmercury: Contains a phenyl group attached to mercury, used in various industrial applications.
Uniqueness
Bis(4-phenylbutyl)mercury is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other organomercury compounds. Its dual 4-phenylbutyl groups provide steric hindrance, influencing its interactions and stability in chemical reactions .
Properties
CAS No. |
4848-87-7 |
|---|---|
Molecular Formula |
C20H26Hg |
Molecular Weight |
467.0 g/mol |
IUPAC Name |
bis(4-phenylbutyl)mercury |
InChI |
InChI=1S/2C10H13.Hg/c2*1-2-3-7-10-8-5-4-6-9-10;/h2*4-6,8-9H,1-3,7H2; |
InChI Key |
AWKJERXINJUULZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC[Hg]CCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


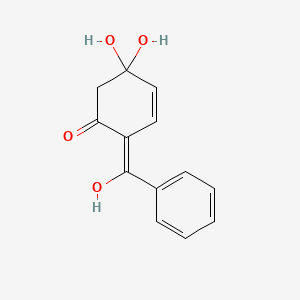
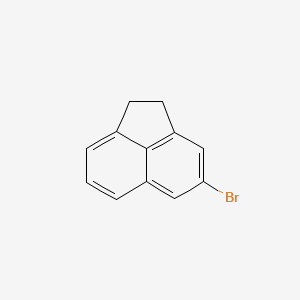





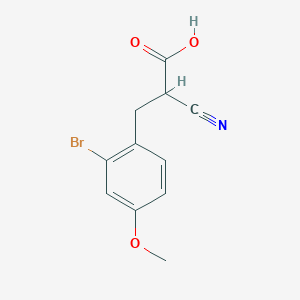
![(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14748397.png)




